molecular formula C30H28N2O2 B12878065 (1R)-[2,2'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

(1R)-[2,2'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Cat. No.: B12878065
M. Wt: 448.6 g/mol
InChI Key: IXJFPSDGUQXLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] is a chiral compound known for its unique structural properties. It consists of two naphthalene rings connected by a single bond, with each naphthalene ring substituted by a 4,4-dimethyl-4,5-dihydrooxazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be further utilized in different chemical processes .

Scientific Research Applications

(1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C30H28N2O2

Molecular Weight

448.6 g/mol

IUPAC Name

2-[1-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C30H28N2O2/c1-29(2)17-33-27(31-29)23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28-32-30(3,4)18-34-28/h5-16H,17-18H2,1-4H3

InChI Key

IXJFPSDGUQXLTK-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.